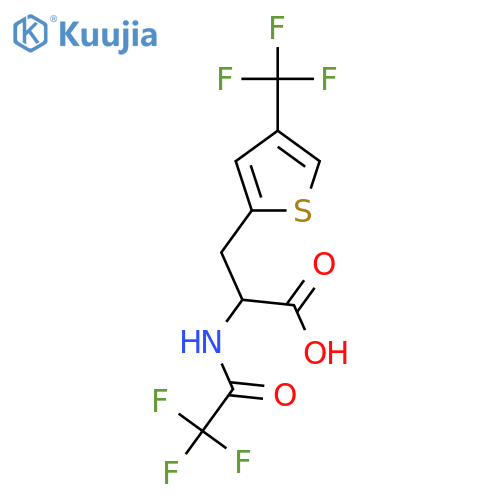Cas no 2680621-22-9 (2-(2,2,2-trifluoroacetamido)-3-4-(trifluoromethyl)thiophen-2-ylpropanoic acid)

2680621-22-9 structure
商品名:2-(2,2,2-trifluoroacetamido)-3-4-(trifluoromethyl)thiophen-2-ylpropanoic acid
2-(2,2,2-trifluoroacetamido)-3-4-(trifluoromethyl)thiophen-2-ylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2680621-22-9
- 2-(2,2,2-trifluoroacetamido)-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid
- EN300-28296297
- 2-(2,2,2-trifluoroacetamido)-3-4-(trifluoromethyl)thiophen-2-ylpropanoic acid
-
- インチ: 1S/C10H7F6NO3S/c11-9(12,13)4-1-5(21-3-4)2-6(7(18)19)17-8(20)10(14,15)16/h1,3,6H,2H2,(H,17,20)(H,18,19)
- InChIKey: BBEIWCYLVROCFC-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(F)(F)F)C=C1CC(C(=O)O)NC(C(F)(F)F)=O
計算された属性
- せいみつぶんしりょう: 335.00508323g/mol
- どういたいしつりょう: 335.00508323g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 411
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-(2,2,2-trifluoroacetamido)-3-4-(trifluoromethyl)thiophen-2-ylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28296297-5.0g |
2-(2,2,2-trifluoroacetamido)-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid |
2680621-22-9 | 95.0% | 5.0g |
$6092.0 | 2025-03-19 | |
| Enamine | EN300-28296297-0.1g |
2-(2,2,2-trifluoroacetamido)-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid |
2680621-22-9 | 95.0% | 0.1g |
$1849.0 | 2025-03-19 | |
| Enamine | EN300-28296297-0.25g |
2-(2,2,2-trifluoroacetamido)-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid |
2680621-22-9 | 95.0% | 0.25g |
$1933.0 | 2025-03-19 | |
| Enamine | EN300-28296297-1.0g |
2-(2,2,2-trifluoroacetamido)-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid |
2680621-22-9 | 95.0% | 1.0g |
$2101.0 | 2025-03-19 | |
| Enamine | EN300-28296297-5g |
2-(2,2,2-trifluoroacetamido)-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid |
2680621-22-9 | 5g |
$6092.0 | 2023-09-07 | ||
| Enamine | EN300-28296297-1g |
2-(2,2,2-trifluoroacetamido)-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid |
2680621-22-9 | 1g |
$2101.0 | 2023-09-07 | ||
| Enamine | EN300-28296297-10g |
2-(2,2,2-trifluoroacetamido)-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid |
2680621-22-9 | 10g |
$9032.0 | 2023-09-07 | ||
| Enamine | EN300-28296297-0.5g |
2-(2,2,2-trifluoroacetamido)-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid |
2680621-22-9 | 95.0% | 0.5g |
$2017.0 | 2025-03-19 | |
| Enamine | EN300-28296297-2.5g |
2-(2,2,2-trifluoroacetamido)-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid |
2680621-22-9 | 95.0% | 2.5g |
$4117.0 | 2025-03-19 | |
| Enamine | EN300-28296297-10.0g |
2-(2,2,2-trifluoroacetamido)-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid |
2680621-22-9 | 95.0% | 10.0g |
$9032.0 | 2025-03-19 |
2-(2,2,2-trifluoroacetamido)-3-4-(trifluoromethyl)thiophen-2-ylpropanoic acid 関連文献
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
2680621-22-9 (2-(2,2,2-trifluoroacetamido)-3-4-(trifluoromethyl)thiophen-2-ylpropanoic acid) 関連製品
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
